![molecular formula C18H12ClN3O2 B2958710 4-氯-N-{5H-色满并[4,3-d]嘧啶-2-基}苯甲酰胺 CAS No. 866041-28-3](/img/structure/B2958710.png)

4-氯-N-{5H-色满并[4,3-d]嘧啶-2-基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

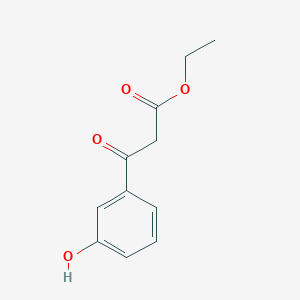

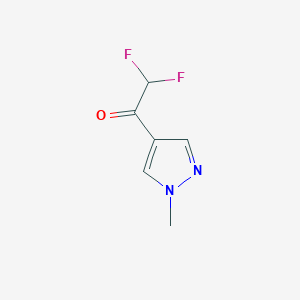

“4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide” is a chemical compound with the molecular formula C18H12ClN3O2 . It has an average mass of 337.760 Da and a monoisotopic mass of 337.061798 Da .

Synthesis Analysis

The synthesis of similar compounds involves the ANRORC (addition of nucleophiles, ring-opening, and ring-closure) reaction of 3-benzoyl chromones with benzamidines . A mixture of compounds and urea with a catalytic amount of sodium ethoxide in ethanol was refluxed on a water bath for 6–7 hours .Molecular Structure Analysis

The molecular structure of this compound is established on the basis of spectral data, including infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Chemical Reactions Analysis

The key step in the synthesis of this compound involves the ANRORC reaction of 3-benzoyl chromones with benzamidines .Physical And Chemical Properties Analysis

The compound has a molecular formula of C18H12ClN3O2, an average mass of 337.760 Da, and a monoisotopic mass of 337.061798 Da .科学研究应用

Antimicrobial Properties

The compound has been found to have antimicrobial properties . It was evaluated for its antimicrobial activities against 3 Gram-positive and 3 Gram-negative bacteria (Staphylococcus epidermis, Vibrio parahaemolyticus, Bacillus subtilis, Escherichia coli, Staphylococcus aureus and Klebsiella pneumonia) with Cefotaxime control .

Antioxidant Properties

The compound has also been found to exhibit antioxidant properties . The compounds were further subjected to antioxidant studies using DPPH test with ascorbic acid control .

Anticancer Activity

The compound has been evaluated for its in vitro antitumor activity against four human cancer cell lines: breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) at various concentrations ranging from 0 to 50 μg/ml .

Green Chemistry

The compound has been synthesized using a green chemistry approach . The synthesis involved the reaction of 4-hydroxy-2H-chromen-2-one with 1H-pyrazole-5-carbaldehydes and urea/thiourea . This approach exhibits notable benefits like high yields, environmental compatibility, an easy procedure, short reaction periods, and mild reaction conditions .

Multi-drug Resistant Modulators

The compound has been developed as a novel class of multi-drug resistant modulators . This is particularly important in the field of medicine, where drug resistance is a major challenge.

Inhibiting Human Aldo-keto Reductase 1C3

The docking studies revealed that the compound had a favorable binding energy of –9.4 kcal/mol in inhibiting the human Aldo-keto reductase 1C3 . This enzyme plays a crucial role in the metabolism of steroids, prostaglandins, and xenobiotics.

作用机制

Target of Action

Similar compounds have been found to bind to enzymes likeDNA gyrase and RNA polymerase . These enzymes play crucial roles in DNA replication and transcription, respectively, making them potential targets for antimicrobial and anticancer agents .

Mode of Action

“4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide” interacts with its targets by binding to them, thereby inhibiting their function . For instance, it prevents DNA gyrase from breaking down bacterial DNA, which disrupts the DNA replication process . It also binds to RNA polymerase, affecting the transcription process .

Biochemical Pathways

The inhibition of dna gyrase and rna polymerase can disrupt dna replication and rna transcription, respectively, leading to cell death . This makes it a potential candidate for antimicrobial and anticancer therapies .

Pharmacokinetics

The structure-activity relationship study of similar compounds suggests that the lipophilicity of the substituent at certain positions significantly affects their antitumor activity . This could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of “4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide” include the disruption of DNA replication and RNA transcription, leading to cell death . This makes it a potential candidate for antimicrobial and anticancer therapies .

Action Environment

The action, efficacy, and stability of “4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide” can be influenced by various environmental factors. For instance, the lipophilicity of the substituent at certain positions in similar compounds significantly affects their antitumor activity . This suggests that the compound’s environment, such as the presence of certain lipids or proteins, could potentially influence its action and efficacy.

未来方向

属性

IUPAC Name |

4-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O2/c19-13-7-5-11(6-8-13)17(23)22-18-20-9-12-10-24-15-4-2-1-3-14(15)16(12)21-18/h1-9H,10H2,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVRUZLXELSLPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2958627.png)

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958630.png)

![N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2958636.png)

![1,3-Benzothiazol-6-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2958639.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2958645.png)

![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide](/img/structure/B2958649.png)